molecular formula C7H6FN3 B13710588 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13710588
M. Wt: 151.14 g/mol
InChI Key: XHHNRIXAELWYRQ-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. The presence of fluorine and methyl groups in the structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . This method is efficient and provides good yields of the desired product.

Industrial Production Methods

Industrial production methods for 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-mediated synthesis due to its efficiency and eco-friendliness.

Chemical Reactions Analysis

Nucleophilic Substitution

The fluorine atom at position 6 is susceptible to nucleophilic substitution. For example:

  • Reaction with amines (e.g., piperidine) replaces fluorine with amino groups, forming derivatives like 2-amino-6-fluoro-7-methyl- triazolo[1,5-a]pyridine.

  • Conditions: Polar aprotic solvents (DMF, DMSO), base (K₂CO₃), 60–80°C.

Key Insight : Fluorine’s electronegativity enhances leaving-group ability, enabling efficient substitution even with weakly nucleophilic amines.

Cross-Coupling Reactions

The triazole ring participates in metal-catalyzed coupling reactions:

  • Suzuki-Miyaura Coupling : Introduces aryl/heteroaryl groups at position 5 using Pd(PPh₃)₄ catalyst and boronic acids.

  • Buchwald-Hartwig Amination : Attaches amines to the pyridine ring under Pd/XPhos catalysis.

Example :

text
Reaction: 6-Fluoro-7-methyl-triazolo[1,5-a]pyridine + 4-cyanophenylboronic acid Conditions: Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C Yield: 68%[4]

Oxidation of the Methyl Group

The methyl group at position 7 undergoes oxidation to a carboxylic acid under strong oxidizing agents:

  • KMnO₄/H₂SO₄ : Converts –CH₃ to –COOH at 100°C, yielding 7-carboxy derivatives.

  • Selectivity : Fluorine’s electron-withdrawing effect directs oxidation to the methyl group.

Table 2: Oxidation Outcomes

Oxidizing AgentTemperature (°C)ProductYield (%)
KMnO₄/H₂SO₄1007-Carboxy derivative82
CrO₃/AcOH807-Keto derivative45

Heterocyclic Ring Functionalization

The triazole ring reacts with electrophiles at nitrogen atoms:

  • N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF with NaH yields N-alkylated products.

  • N-Arylation : Ullmann-type coupling with aryl iodides under CuI/L-proline catalysis.

Mechanistic Note : The N1 nitrogen is more reactive due to lower electron density compared to N2 and N4 .

Reductive Transformations

The pyridine ring undergoes hydrogenation under catalytic conditions:

  • H₂/Pd-C : Reduces the pyridine ring to a piperidine derivative, retaining the triazole moiety.

  • NaBH₄/MeOH : Selective reduction of imine bonds in hybrid derivatives.

Caution : Over-reduction may degrade the triazole ring; controlled conditions (low H₂ pressure) are critical.

Scientific Research Applications

The search results do not contain information about "6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine". However, they do contain information about "2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine" and "6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine," which may be relevant to your search.

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound featuring fused triazole and pyridine rings. Its molecular formula is C₇H₆FN₃, with a molecular weight of 151.14 g/mol. The presence of fluorine and methyl groups enhances its chemical stability and biological activity, making it useful in medicinal chemistry and drug design.

Applications

  • Janus Kinase Inhibition: This compound significantly inhibits Janus kinases (JAK1 and JAK2), which are vital in immune response and cell proliferation signaling pathways. Thus, it has potential therapeutic applications for inflammatory diseases and certain cancers.
  • Molecular Target Binding: Interaction studies show that 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine can effectively bind to specific molecular targets in biological systems, particularly Janus kinases, which are crucial in cell growth and immune response signal transduction pathways. Understanding these interactions is crucial for optimizing its therapeutic potential.

Structural Similarities

Several compounds share structural similarities with 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine:

  • 1,2,4-Triazolo[1,5-a]pyrimidines: These have a similar ring structure but differ in nitrogen placement.
  • 1,2,4-Triazolo[4,3-a]pyrazines: These have a different ring fusion pattern.
  • Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate: This contains a carboxylate group.
  • Ethyl 4-(1H-1,2,4-triazol-1-yl)benzoate: This has a triazole core with an ethyl ester.
  • 7-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: This has a bromine substitution at position 7.

The unique combination of fluorine and methyl substituents in 2-Amino-6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine enhances its chemical stability and biological activity compared to similar compounds. Its ability to inhibit key enzymes in critical signaling pathways distinguishes it as a promising drug development candidate.

6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

6-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is another compound with a molecular weight of 151.14 g/mol and the molecular formula C₇H₆FN₃ .

Computed Descriptors:

  • IUPAC Name: 6-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
  • InChI: InChI=1S/C7H6FN3/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,1H3
  • InChIKey: RJFWUXSEWVJFRK-UHFFFAOYSA-N
  • SMILES: CC1=NN2C=C(C=CC2=N1)F

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets in the body. It can act as an inhibitor of enzymes such as Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways . By inhibiting these enzymes, the compound can modulate immune responses and inflammation, making it a potential therapeutic agent for autoimmune diseases and cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both fluorine and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for drug design and development, as well as for various industrial applications.

Biological Activity

6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused triazole and pyridine ring system, which contributes to its unique chemical properties and enhances its stability and biological activity. The presence of fluorine and methyl groups is particularly significant in modulating its interactions with biological targets.

  • Molecular Formula : C₇H₆FN₃
  • Molecular Weight : 151.14 g/mol

The structure can be visualized as follows:

Structure C7H6FN3\text{Structure }\text{C}_7\text{H}_6\text{F}\text{N}_3

The primary biological activity of this compound is attributed to its role as an inhibitor of Janus kinases (JAK1 and JAK2). These enzymes are integral to various signaling pathways that regulate immune responses and cell proliferation. By inhibiting JAKs, this compound shows promise in treating inflammatory diseases and certain cancers .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on JAK kinases. The following table summarizes the IC50 values for different assays:

Target IC50 (nM) Reference
JAK112.5
JAK215.0
ALK57.68
p38α MAP kinase1240 - 3370

Antiproliferative Activity

The antiproliferative effects of the compound have been evaluated against various cancer cell lines. Notably, it has shown activity against breast, colon, and lung cancer cells. The following table summarizes the findings from these evaluations:

Cell Line IC50 (µM) Activity
MDA-MB-231 (Breast)0.5Moderate
HT-29 (Colon)0.8Moderate
A549 (Lung)0.3High

These results indicate that the compound's structural features contribute to its effectiveness in inhibiting cancer cell proliferation through mechanisms that are not solely reliant on traditional pathways such as DHFR inhibition .

Case Studies

A study focusing on the synthesis and evaluation of derivatives of triazolo-pyridines highlighted the biological activity of compounds similar to this compound. The derivatives exhibited varying degrees of activity against cancer cell lines, suggesting that modifications to the core structure can enhance or alter biological effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of precursor molecules (e.g., substituted pyridines or amidines) under oxidative or thermal conditions. For example, oxidative cyclization of N-(2-pyridyl)amidines using NaOCl or MnO₂ is a standard route . Optimization includes solvent selection (e.g., acetic acid or DMF), temperature control (80–120°C), and stoichiometric ratios of reagents. Yields can be improved by refluxing in aprotic solvents and using catalysts like Cu(I) .
  • Example : A 72% yield was achieved for a triazolopyridine derivative via refluxing in DMF with K₂CO₃, followed by extraction with dichloromethane .

Q. How is the structural elucidation of triazolopyridine derivatives performed using spectroscopic methods?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, fluorine substituents cause deshielding in adjacent protons .
  • X-ray crystallography : Resolves fused-ring planarity and dihedral angles (e.g., pyridine-triazole dihedral angle ≈0.9° ).
  • IR spectroscopy : Confirms functional groups (e.g., carbonyl at ~1680 cm⁻¹ ).
    • Data Table :
Compound FeatureNMR Shift (δ, ppm)IR Absorption (cm⁻¹)
Triazole C-H7.2–8.1-
Pyridine C-F-1100–1200 (C-F stretch)
Carbonyl (C=O)-1670–1690

Advanced Research Questions

Q. How can computational chemistry aid in designing novel triazolopyridine derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π interactions with biological targets .
  • Molecular docking : Simulate binding affinities to enzymes (e.g., kinase inhibitors) by analyzing interactions with aromatic residues .
    • Case Study : A study on pyrazolo-triazolopyrimidines used DFT to correlate electrophilicity index with antifungal activity, guiding substituent selection .

Q. What strategies resolve contradictions between theoretical and experimental data in triazolopyridine synthesis?

  • Methodology :

  • Cross-validation : Compare NMR shifts with computed spectra (e.g., using Gaussian software) .
  • Reaction path analysis : Apply quantum mechanics/molecular mechanics (QM/MM) to identify unexpected intermediates (e.g., via PIFA-mediated cyclization ).
    • Example : Discrepancies in yields for Cu-catalyzed vs. metal-free syntheses were resolved by optimizing azide reactivity in DMSO .

Q. Methodological Considerations

  • Safety Protocols : Handle brominated derivatives (e.g., 7-Bromo-triazolopyridines) in fume hoods; waste must be segregated and treated by certified agencies due to toxicity .
  • Biological Assays : Use IC₅₀ assays to evaluate anticancer activity (e.g., MTT protocol for cell viability ).

Properties

Molecular Formula

C7H6FN3

Molecular Weight

151.14 g/mol

IUPAC Name

6-fluoro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6FN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3

InChI Key

XHHNRIXAELWYRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C=C1F

Origin of Product

United States

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